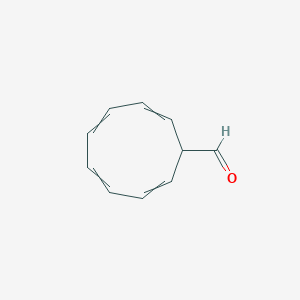
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of cyclononatetraene, characterized by the presence of an aldehyde functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclonona-2,4,6,8-tetraene-1-carbaldehyde can be synthesized through several methods. One common approach involves the protonation of the corresponding aromatic anion. The reaction typically requires low temperatures to stabilize the intermediate products. For instance, the all-cis isomer of cyclononatetraenyl anion can be prepared by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-speed counter-current chromatography can aid in the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyclonona-2,4,6,8-tetraene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the conjugated diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of cyclonona-2,4,6,8-tetraene-1-carboxylic acid.
Reduction: Formation of cyclonona-2,4,6,8-tetraene-1-methanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cyclonona-2,4,6,8-tetraene-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The conjugated diene system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde can be compared with other similar compounds such as:
Cyclononatetraene: The parent compound without the aldehyde group.
Cyclooctatetraene: A smaller ring system with similar conjugated diene properties.
Cycloheptatriene: Another cyclic compound with a conjugated diene system.
Properties
CAS No. |
343863-81-0 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
cyclonona-2,4,6,8-tetraene-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-9-10-7-5-3-1-2-4-6-8-10/h1-10H |
InChI Key |
RMBSTTPFQYNZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


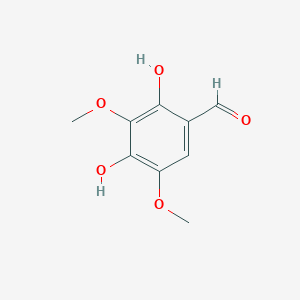

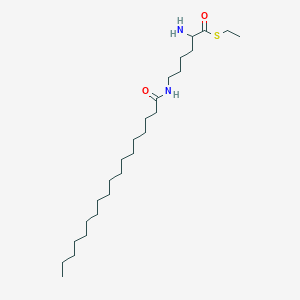
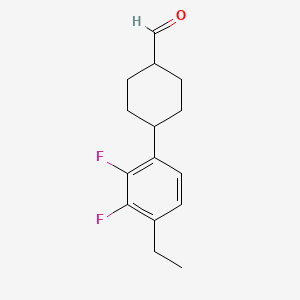
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
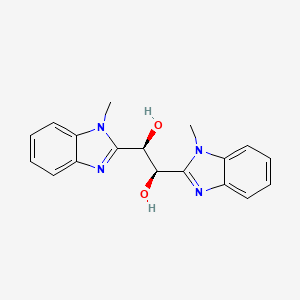
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
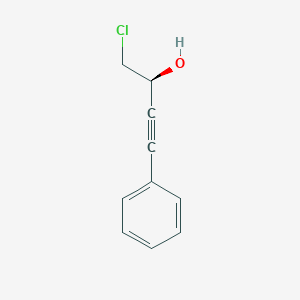

![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
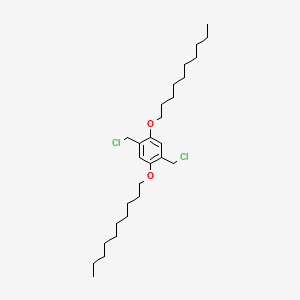
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
